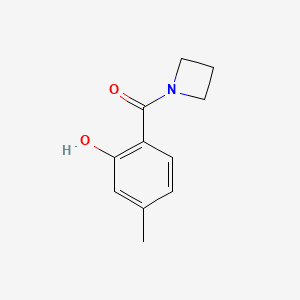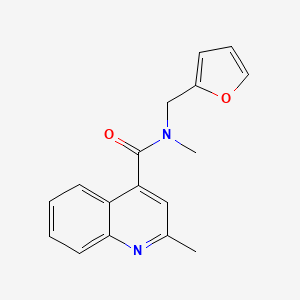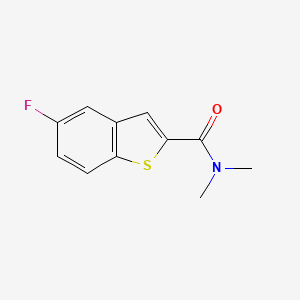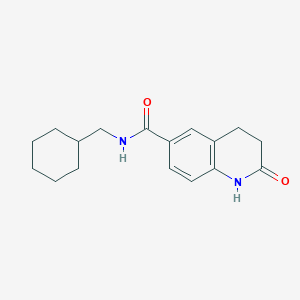
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the class of compounds known as ketones and has a molecular weight of 365.17 g/mol.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been found to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit cancer cell proliferation, and its anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to evaluate the potential side effects of this compound.
3. Studies to optimize the synthesis of this compound and develop more efficient methods for its production.
4. Studies to evaluate the potential use of this compound in combination with other drugs for cancer treatment.
5. Studies to evaluate the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone is a chemical compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone involves several steps. The first step involves the reaction of 2-bromo-4-methylphenol with potassium carbonate in dimethylformamide (DMF) to form the potassium salt of 2-bromo-4-methylphenol. The second step involves the reaction of the potassium salt of 2-bromo-4-methylphenol with ethyl 2-bromoacetate in DMF to form ethyl 2-(2-bromo-4-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(2-bromo-4-methylphenoxy)acetate with azetidine in the presence of potassium carbonate in DMF to form 1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, it has been studied for its potential use in the treatment of inflammation and pain.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-3-4-11(10(13)7-9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNDDFSEBSFXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-bromo-4-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)



![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)